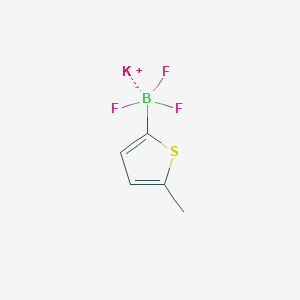

Potassium 5-methyl-2-thiophenetrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(5-methylthiophen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHDDEQSKNIZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635590 | |

| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-40-2, 78447-71-9 | |

| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-methyl-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium 5-methyl-2-thiophenetrifluoroborate

Introduction

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust building blocks in modern organic synthesis.[1][2] Their superior stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over their boronic acid counterparts, which can be prone to degradation and protodeboronation.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of Potassium 5-methyl-2-thiophenetrifluoroborate, a valuable heterocyclic reagent for introducing the 5-methylthiophen-2-yl moiety in pharmaceutical and materials science research, primarily through Suzuki-Miyaura cross-coupling reactions.[3][5][6]

This document is structured to provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to understand and adapt the synthesis for their specific applications. We will delve into the strategic considerations for each synthetic step, from the choice of starting material to the final isolation and characterization of the target compound.

Part 1: Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from a readily available halogenated thiophene precursor. The overall strategy hinges on the creation of a nucleophilic carbon center at the C2 position of the thiophene ring, which then attacks a boron electrophile. The resulting boronate ester or boronic acid intermediate is subsequently converted to the highly stable trifluoroborate salt.

The logical workflow for this synthesis can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Choice of Precursor and Formation of the Organometallic Intermediate

The synthesis commences with 2-bromo-5-methylthiophene. The bromine atom at the C2 position serves as a handle for generating a carbanion equivalent. This is typically achieved via two primary routes:

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) provides a rapid and clean conversion to 5-methyl-2-thienyllithium. This is often the preferred method due to its high efficiency.

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, (5-methylthiophen-2-yl)magnesium bromide.

Borylation and Hydrolysis

The highly reactive organometallic intermediate is immediately quenched with an electrophilic boron source. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are ideal for this purpose. The reaction must be maintained at low temperatures to prevent side reactions. This step forms a boronate ester, which is not isolated but directly hydrolyzed during aqueous acidic workup to yield the crucial intermediate, (5-methylthiophen-2-yl)boronic acid.

Conversion to the Potassium Trifluoroborate Salt

The final and defining step of the synthesis is the conversion of the boronic acid to its corresponding trifluoroborate salt. This transformation is accomplished by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4][7][8] The reaction proceeds readily, and the desired this compound, being a stable, crystalline solid, often precipitates from the reaction mixture, facilitating its isolation.[4] This conversion imparts the exceptional air and moisture stability characteristic of this class of reagents.[1][4]

Part 2: Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All hazardous materials should be handled according to established safety procedures.

Reagents and Materials

| Reagent | CAS Number | Molar Mass ( g/mol ) | Example Quantity | Molar Equiv. |

| 2-Bromo-5-methylthiophene | 13195-97-0 | 177.07 | 5.00 g | 1.00 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 12.4 mL | 1.10 |

| Triisopropyl borate | 5419-55-6 | 188.08 | 7.98 g (9.3 mL) | 1.50 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 | ~50 mL | - |

| Potassium Hydrogen Fluoride (KHF₂) | 7789-29-9 | 78.10 | 8.85 g | 4.00 |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylthiophene (5.00 g, 28.2 mmol).

-

Dissolution and Cooling: Add anhydrous THF (100 mL) via syringe. Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (12.4 mL of a 2.5 M solution in hexanes, 31.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 45 minutes.

-

Borylation: To the reaction mixture, add triisopropyl borate (9.3 mL, 42.4 mmol) dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at this temperature for an additional 2 hours.

-

Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm to 0 °C in an ice-water bath. Slowly quench the reaction by adding 2 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes at room temperature.

-

Extraction of Boronic Acid: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation of Crude Boronic Acid: Filter the solution and concentrate the filtrate under reduced pressure to yield crude (5-methylthiophen-2-yl)boronic acid as an off-white solid. This intermediate is used directly in the next step without further purification.

-

Trifluoroborate Salt Formation: Dissolve the crude boronic acid in diethyl ether (100 mL). In a separate flask, prepare a solution of potassium hydrogen fluoride (8.85 g, 113 mmol) in water (25 mL). Caution: KHF₂ is corrosive and will etch glassware upon prolonged contact.[4]

-

Precipitation and Isolation: Add the aqueous KHF₂ solution to the ethereal solution of the boronic acid and stir vigorously at room temperature for 2 hours. A white precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 20 mL). Dry the resulting white, crystalline solid under high vacuum to afford this compound.

Part 3: Characterization and Quality Control

The final product should be a stable, white crystalline solid.[4][8] Its identity and purity can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the thiophene ring protons and the methyl group protons.

-

¹³C NMR: Will show characteristic peaks for the five carbons of the 5-methylthiophene core.

-

¹¹B NMR: A broad singlet or a quartet is expected in the range typical for tetracoordinate boron in trifluoroborate salts.

-

¹⁹F NMR: A sharp singlet will confirm the presence of the three equivalent fluorine atoms in the BF₃ group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-K]⁻ anion.

-

Melting Point (mp): The compound is expected to have a high melting point, often decomposing above 250 °C.

Part 4: Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] It can be coupled with a wide range of aryl and heteroaryl halides or triflates to form more complex molecular architectures. The use of the trifluoroborate salt offers key advantages over the corresponding boronic acid, including the ability to use near-stoichiometric amounts of the reagent due to its reduced susceptibility to protodeboronation.[3]

Caption: General scheme for Suzuki-Miyaura coupling using the title compound.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3881–3885. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 85, 1. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (2015).

-

Molander, G. A., & Cooper, D. J. (2023). Synthesis of Potassium 5-Bromopentyltrifluoroborate via Hydroboration of a Haloalkene. Organic Syntheses, 100, 218–233. [Link]

-

Lowe, K. C., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1855–1865. [Link]

-

Wikipedia. (2023). 2-Methylthiophene. Retrieved from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: A Modern Reagent for Robust Carbon-Carbon Bond Formation

An In-Depth Technical Guide to Potassium 5-methyl-2-thiophenetrifluoroborate

In the landscape of modern synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is paramount, particularly within drug development and materials science. This compound, identified by the CAS Number 871231-40-2 , has emerged as a significant player in this arena.[1] As a member of the potassium organotrifluoroborate family, it offers a compelling alternative to traditional organoboron compounds, such as boronic acids and esters, for transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide provides an in-depth exploration of this compound, moving beyond simple protocols to elucidate the underlying principles that make it an advantageous tool for researchers. We will delve into its properties, the mechanistic rationale for its use, and provide field-proven methodologies for its synthesis and application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties & Safe Handling

A comprehensive understanding of a reagent's properties and safety requirements is the foundation of successful and secure experimentation.

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 871231-40-2 | [1] |

| Molecular Formula | C₅H₅BF₃KS | [1][4][5] |

| Molecular Weight | 204.06 g/mol | [1][4][5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | >220 °C | [4][5] |

Safety & Handling Protocol

Potassium organotrifluoroborates are generally classified as skin and eye irritants and may cause respiratory irritation if inhaled.[5][6] Adherence to strict safety protocols is mandatory.

Core Directive: All operations involving the solid reagent should be performed within a certified chemical fume hood to prevent the generation and inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat are essential.[6]

-

Respiratory Protection: An N95 respirator or higher is recommended when handling the powder outside of a fume hood or if ventilation is insufficient.[6]

Spill & Disposal:

-

Small Spills: Carefully sweep the solid material, avoiding dust creation, and place it into a labeled container for hazardous waste disposal.[6]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

The Organotrifluoroborate Advantage: Causality in Reagent Selection

The widespread adoption of potassium organotrifluoroborates is not arbitrary; it is a direct consequence of their superior chemical and physical properties compared to their predecessors, boronic acids and esters.

Expertise & Experience: The primary challenge with boronic acids is their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source) and to form cyclic trimeric anhydrides known as boroxines.[2] This complicates stoichiometry and can lead to inconsistent reaction yields. Boronic esters are more stable but can be challenging to purify.

Potassium organotrifluoroborates elegantly solve these issues. The tetracoordinate boron center, bonded to three highly electronegative fluorine atoms, confers remarkable stability.[2] These reagents are typically free-flowing crystalline solids that are stable to both air and moisture, permitting indefinite storage on the benchtop and simplifying handling procedures.[2][7] This inherent stability translates to a broader tolerance of functional groups and reaction conditions, a critical advantage in multi-step synthesis.[2]

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

While exceptionally stable, the trifluoroborate salt is not the active species in the catalytic cycle. Its role is that of a stable precursor, or "pro-nucleophile," which slowly releases the active boronic acid under the basic reaction conditions.

The Hydrolysis "Slow-Release" Mechanism

The success of a Suzuki-Miyaura coupling using an organotrifluoroborate hinges on the controlled hydrolysis of the R-BF₃K salt to the corresponding boronic acid, R-B(OH)₂.[8] This reaction is typically facilitated by a base (e.g., Cs₂CO₃, K₂CO₃) and water present in the reaction medium.

This "slow-release" strategy is mechanistically crucial. It ensures that the concentration of the reactive boronic acid remains low throughout the reaction. This minimizes common side reactions that plague boronic acids, such as oxidative homocoupling and premature protodeboronation, thereby leading to cleaner reactions and higher yields of the desired cross-coupled product.[8]

The Palladium Catalytic Cycle

Once the boronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle. The process is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the electrophile, forming a Pd(II) complex.[9]

-

Transmetalation: The organic group (R²) from the boronic acid (generated from the trifluoroborate) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-determining step and requires a base for activation.[10]

-

Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[9]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, where the stability and purity of the starting materials contribute directly to the reliability and reproducibility of the outcomes.

Protocol 1: Synthesis of this compound

This procedure is adapted from the general synthesis of potassium organotrifluoroborates from their corresponding boronic acids.[2][3]

Rationale: The reaction with potassium hydrogen fluoride (KHF₂) provides a straightforward and high-yielding route to the stable trifluoroborate salt from a boronic acid precursor. Methanol is a common solvent that facilitates the dissolution of the boronic acid, while the aqueous KHF₂ solution provides the fluoride source. The product's low solubility in the reaction mixture allows for its simple isolation via filtration.

Step-by-Step Methodology:

-

Dissolution: In a flask, dissolve 5-methyl-2-thiopheneboronic acid (1.0 eq) in methanol (approx. 4-5 mL per gram of boronic acid).

-

Addition: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (2.5-3.0 eq). A white precipitate of the trifluoroborate salt should form immediately or upon brief stirring.[2]

-

Stirring: Continue to stir the resulting slurry at room temperature for 30-60 minutes to ensure complete conversion.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the crystalline solid under high vacuum to yield pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Chloride

This generalized protocol is based on established conditions for the coupling of heteroaryltrifluoroborates with challenging aryl chloride electrophiles.[7][11][12]

Rationale: Aryl chlorides are often preferred electrophiles due to their lower cost and wider availability, but they are less reactive than bromides or iodides. This protocol employs a highly active catalyst system, typically a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand (e.g., RuPhos), which is effective for activating aryl chlorides.[12][13] A strong base like cesium carbonate (Cs₂CO₃) is used to facilitate both the hydrolysis of the trifluoroborate and the crucial transmetalation step.[14] A mixed solvent system of an organic solvent (e.g., THF, Toluene) and water is used to dissolve both the organic and inorganic reagents.[11][14]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), this compound (1.05–1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[11][14]

-

Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) and add this mixture to the Schlenk tube.[11]

-

Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed solvents (e.g., a 10:1 mixture of Toluene and Water) via syringe.[15]

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the desired biaryl product.

Conclusion

This compound stands as a testament to the progress in reagent design for organic synthesis. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior choice for constructing complex molecular architectures containing the 5-methylthiophene moiety. By understanding the mechanistic principles of its activation and employing robust, validated protocols, researchers can confidently leverage this powerful tool to advance their synthetic campaigns in pharmaceutical discovery and materials science.

References

-

Peng, C. L. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Vantourout, J. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

-

Darses, S., & Genet, J.-P. (2010). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

-

Dreher, S. D., et al. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]

-

ChemBK. This compound. [Link]

-

Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]

-

Molander, G. A., et al. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry. [Link]

-

Molander, G. A., & Kennedy, K. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Pucheault, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 11. benchchem.com [benchchem.com]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium 5-methyl-2-thiophenetrifluoroborate: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 5-methyl-2-thiophenetrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis. Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and spectral properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 871231-40-2 | [2] |

| Molecular Formula | C₅H₅BF₃KS | [2] |

| Molecular Weight | 204.06 g/mol | [2] |

| Melting Point | >220 °C | [1] |

| Appearance | White to off-white solid | [1] |

Solubility

Potassium organotrifluoroborates, including the 5-methyl-2-thiophene derivative, exhibit characteristic solubility profiles. They are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[3] Conversely, they are only slightly soluble in water.[3] This differential solubility is a key consideration in designing reaction and purification protocols.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, beginning with the formation of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt.

Part 1: Synthesis of 5-methyl-2-thiopheneboronic acid

The precursor, 5-methyl-2-thiopheneboronic acid, is synthesized via the reaction of a lithiated or Grignard derivative of 2-methylthiophene with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of 5-methyl-2-thiopheneboronic acid

-

Step 1: Lithiation of 2-methylthiophene. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methylthiophene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Step 2: Borylation. Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours.

-

Step 3: Formation of the Boronate Ester. To the reaction mixture, add a trialkyl borate (e.g., triisopropyl borate) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Step 4: Hydrolysis. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl) at 0 °C.

-

Step 5: Extraction and Isolation. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiopheneboronic acid.

-

Step 6: Purification. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis of 5-methyl-2-thiopheneboronic acid.

Part 2: Conversion to this compound

The boronic acid is readily converted to the corresponding potassium trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF₂).

Experimental Protocol: Synthesis of this compound

-

Step 1: Dissolution. Dissolve the purified 5-methyl-2-thiopheneboronic acid in a mixture of methanol and water.

-

Step 2: Salt Formation. To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

-

Step 3: Precipitation. Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.

-

Step 4: Isolation and Purification. Collect the precipitate by vacuum filtration, wash with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone) to remove any remaining impurities.

-

Step 5: Drying. Dry the resulting white to off-white solid under vacuum to obtain the final product.

Caption: Conversion to the trifluoroborate salt.

Spectroscopic Properties

A comprehensive understanding of the spectral properties of this compound is crucial for its identification and characterization. The following sections detail the expected features in various spectroscopic techniques, based on the extensive studies of related organotrifluoroborates by González-Bobes et al.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons will appear as a singlet, typically in the range of 2.0-2.5 ppm. The two protons on the thiophene ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the trifluoroborate group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the 5-methylthiophene moiety. The carbon atom directly attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus.[4]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for organotrifluoroborates. A single, often broad, signal is expected for the three equivalent fluorine atoms. The chemical shift typically falls in the range of -129 to -141 ppm.[3][4] The broadening of the signal is due to coupling with the quadrupolar ¹¹B nucleus.

-

¹¹B NMR: The boron-11 NMR spectrum will show a characteristic signal for the tetracoordinate boron atom. The chemical shift is sensitive to the electronic environment and typically appears in a specific region for organotrifluoroborates. The signal may be a quartet due to coupling with the three fluorine atoms, although this can be difficult to resolve due to quadrupolar relaxation.[4]

NMR Experimental Parameters [3]

| Nucleus | Spectrometer Frequency | Solvent | Reference | Typical Acquisition Parameters |

| ¹H | 300 MHz | DMSO-d₆ | TMS (0 ppm) | Pulse angle: 45°, Acquisition time: ~3.6 s, Repetitions: 16 |

| ¹³C | 75 MHz | DMSO-d₆ | DMSO-d₆ (39.5 ppm) | Pulse angle: 90°, Delay: ~2.3 s, Acquisition time: ~1.7 s, Repetitions: 1024 |

| ¹⁹F | 282 MHz | DMSO-d₆ | External CF₃CO₂H (0.0 ppm) | Pulse angle: 45°, Delay: ~1.0 s, Acquisition time: ~0.3 s, Repetitions: 80 |

| ¹¹B | 96 MHz | DMSO-d₆ | External BF₃·Et₂O (0.0 ppm) | S2PUL pulse sequence, Delay: 0.5 s, Acquisition time: 1.0 s, Repetitions: 128 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ for the thiophene C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=C stretching (thiophene ring): In the region of 1600-1450 cm⁻¹.

-

B-F stretching: Strong and broad absorption bands are expected in the 1100-950 cm⁻¹ region, which is characteristic of the trifluoroborate group.

-

C-S stretching: Weaker absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of organotrifluoroborates can be complex due to their salt-like nature. Electrospray ionization (ESI) in negative ion mode is a suitable technique for their analysis. The expected mass spectrum would show a prominent peak for the [M-K]⁻ anion, corresponding to the 5-methyl-2-thiophenetrifluoroborate anion (C₅H₅BF₃S⁻). Fragmentation patterns may involve the loss of fluoride ions or cleavage of the thiophene ring.

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and spectral properties, coupled with established synthetic routes, make it an attractive building block for the construction of complex molecules. This guide provides researchers and scientists with the essential technical information required for the safe and effective use of this compound in their research and development endeavors.

References

-

ChemBK. This compound. Available at: [Link]

-

González-Bobes, F., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

González-Bobes, F., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

Sources

structure and stability of 5-methyl-2-thiophenetrifluoroborate

An In-depth Technical Guide to the Structure and Stability of Potassium 5-methyl-2-thiophenetrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crystalline, air- and moisture-stable organoboron compound that has emerged as a superior alternative to its corresponding boronic acid in a multitude of synthetic applications, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and multifaceted stability under various conditions. We delve into the mechanistic underpinnings of its stability and controlled reactivity, offering field-proven insights into its synthesis, characterization, and strategic application in drug discovery workflows. Detailed experimental protocols and comparative data are presented to equip researchers with the knowledge to effectively leverage this versatile reagent.

Introduction: The Ascendancy of Organotrifluoroborates

In modern organic synthesis, particularly within the pharmaceutical industry, the demand for robust, reliable, and versatile reagents is paramount. While organoboronic acids have been instrumental in the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction, their inherent instability presents significant challenges.[1] Boronic acids are prone to dehydration to form cyclic boroxine trimers and are susceptible to protodeboronation and oxidation, complicating their storage, handling, and stoichiometric control in reactions.[2][3]

Potassium organotrifluoroborates (KOTs) have risen as a powerful solution to these challenges.[4] By converting the trigonal planar, electrophilic boronic acid into a tetracoordinate, anionic borate complex, the boron center is effectively shielded from common decomposition pathways.[3] This structural modification imparts exceptional benchtop stability to air and moisture, allowing KOTs to be stored indefinitely without significant degradation.[1][4]

This guide focuses specifically on this compound. The inclusion of the 5-methylthiophene moiety is of particular strategic importance in drug development. The thiophene ring is a key heterocycle found in numerous FDA-approved drugs, and the "magic methyl" group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing potency, selectivity, or metabolic stability.[5] Understanding the structure and stability of this reagent is therefore critical for its effective application in synthesizing novel therapeutic agents.[6][7]

Molecular Structure and Bonding

The unique stability and reactivity profile of this compound originates from its distinct molecular architecture.

The Tetracoordinate Boron Center

Unlike the sp²-hybridized, trigonal planar geometry of a boronic acid, the boron atom in the trifluoroborate salt is sp³-hybridized and tetracoordinate, adopting a tetrahedral geometry. This is the result of the coordination of three fluorine atoms and one carbon atom from the thiophene ring. The negative charge is formally on the boron atom, forming an anionic borate species, which is ionically bonded to a potassium counterion (K⁺).

Caption: Molecular structure of this compound.

Bond Characteristics and Electronic Effects

The strength of the Boron-Fluorine (B-F) bonds is a primary contributor to the compound's high thermal stability.[3] The 5-methyl-2-thiophenyl group, being an electron-rich heteroaromatic system, influences the electronic properties of the boron center. The methyl group, through a positive inductive effect (+I), further enriches the thiophene ring with electron density. This electronic character plays a crucial role in modulating the rate of hydrolysis, a key step for "unmasking" the active boronic acid during a cross-coupling reaction.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₅BF₃KS | [8] |

| Molar Mass | 204.06 g/mol | [8] |

| CAS Number | 871231-40-2 | [8] |

| Appearance | Typically a white to off-white solid | General |

| Melting Point | >220 °C | [9] |

| Table 1: Physicochemical Properties of this compound. |

Synthesis and Spectroscopic Characterization

A key advantage of potassium organotrifluoroborates is their straightforward and high-yielding synthesis from either crude or purified boronic acids.

Synthetic Pathway

The most common and efficient method involves the reaction of the corresponding boronic acid, 5-methyl-2-thiopheneboronic acid, with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution.[10] This process is often quantitative and results in a crystalline product that can be easily isolated by filtration.

Caption: Synthesis of the trifluoroborate salt from its boronic acid precursor.

Spectroscopic Profile

Characterization relies on standard spectroscopic techniques. The data below are representative values expected for this class of compound.

| Technique | Nucleus | Expected Chemical Shift (δ) / Key Features |

| NMR | ¹H | Signals for thiophene ring protons (~6.5-7.5 ppm) and the methyl group singlet (~2.5 ppm). |

| NMR | ¹³C | Signals for thiophene ring carbons (~120-150 ppm) and the methyl carbon (~15 ppm). The carbon attached to boron will be a broad signal due to quadrupolar relaxation. |

| NMR | ¹¹B | A characteristic quartet (due to B-F coupling) in the range of δ 3-6 ppm, confirming the tetracoordinate boron center. |

| NMR | ¹⁹F | A broad singlet or a quartet (due to F-B coupling) around δ -135 to -145 ppm. |

| FT-IR | - | Strong B-F stretching vibrations typically observed in the 950-1100 cm⁻¹ region. C-H and C=C stretching from the thiophene ring will also be present. |

| Table 2: Representative Spectroscopic Data for Characterization. |

Comprehensive Stability Analysis

The hallmark of this compound is its exceptional stability compared to its boronic acid counterpart, which is summarized below.

| Stability Metric | 5-Methyl-2-thiopheneboronic Acid | This compound | Causality Behind Stability |

| Air & Moisture | Prone to dehydration, forming boroxines (cyclic trimers). Susceptible to protodeboronation.[3] | Exceptionally stable. Can be stored indefinitely at room temperature without special precautions.[1][4] | The tetracoordinate boron is less electrophilic and sterically shielded by fluoride ions, preventing attack by water or oxygen.[3] |

| Thermal | Can decompose upon heating. | Highly thermally stable, with decomposition temperatures for similar salts often exceeding 300 °C.[10] | The strong B-F bonds and the stability of the ionic crystal lattice contribute to high thermal resistance.[3] |

| Oxidative | Susceptible to oxidation, particularly in solution. | Remarkably stable, even under oxidative conditions that would degrade boronic acids.[3] | The filled p-orbitals of the fluoride ions effectively shield the boron center from oxidative attack.[3] |

| Table 3: Comparative Stability Profile. |

The Mechanism of Hydrolytic Stability and "Slow Release"

While lauded for its stability, the utility of a KOT in cross-coupling hinges on its ability to hydrolyze in situ to the reactive boronic acid. This process is not a simple decomposition but a controlled equilibrium.[11][12] The rate of this "slow release" is critical; it must be fast enough to participate in the catalytic cycle but slow enough to prevent the accumulation of the unstable boronic acid, which would lead to side reactions like homocoupling.[2][12]

The hydrolysis proceeds through the loss of a fluoride ion to generate a transient, electron-deficient difluoroborane intermediate (R-BF₂).[1] The stability of this intermediate governs the rate of hydrolysis.

-

Influence of Substituents: Electron-rich groups, like the 5-methyl-2-thiophenyl moiety, stabilize the vacant p-orbital on the boron of the difluoroborane intermediate. This stabilization accelerates the rate of hydrolysis compared to KOTs bearing electron-withdrawing groups.[1]

-

Role of Fluorophiles: The equilibrium is driven towards the boronic acid by the presence of a "fluorophile" that sequesters the released fluoride ions. In Suzuki-Miyaura reactions, the silica surface of the glass reaction vessel and the base (e.g., Cs₂CO₃) can act as fluorophiles.[2]

Caption: Hydrolysis equilibrium showing the "slow release" of boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an exemplary nucleophilic partner in the Suzuki-Miyaura reaction. Its stability ensures precise stoichiometry and reproducibility, while its controlled hydrolysis provides a steady, low concentration of the active boronic acid needed for the catalytic cycle.

The overall process can be visualized as the trifluoroborate serving as a robust "pro-drug" for the active boronic acid.

Caption: Role of trifluoroborate hydrolysis within the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are provided as a guide for laboratory implementation. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of this compound

-

Rationale: This protocol utilizes the robust and high-yielding reaction between a boronic acid and KHF₂. Methanol is chosen as a solvent for its ability to dissolve the reactants and facilitate the precipitation of the inorganic salt product.

-

Materials:

-

5-methyl-2-thiopheneboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (2.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

To a stirred solution of 5-methyl-2-thiopheneboronic acid in methanol (approx. 4 M), add 4.5 M aqueous KHF₂ (2.5 eq).

-

Stir the resulting mixture at room temperature for 30 minutes. A precipitate should form.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous slurry, add an equal volume of saturated aqueous potassium carbonate (K₂CO₃) and stir for 1 hour.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold water and diethyl ether.

-

Dry the resulting white solid under high vacuum to yield the final product.

-

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

-

Rationale: This protocol demonstrates a typical application of the reagent. A palladium catalyst with a phosphine ligand (dppf) is used, and cesium carbonate acts as both the base and a fluorophile to promote the necessary hydrolysis.[4] A THF/water solvent system facilitates the dissolution of both organic and inorganic reagents.

-

Materials:

-

This compound (1.5 eq)

-

Aryl bromide (1.0 eq)

-

PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Tetrahydrofuran (THF) and Water (10:1 v/v)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, this compound, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the degassed THF/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the coupled product.

-

Conclusion

This compound stands as a testament to the power of rational reagent design. Its structure, featuring a stable tetracoordinate boron center, confers exceptional thermal, atmospheric, and oxidative stability, overcoming the significant handling and storage limitations of its boronic acid precursor. This stability is elegantly paired with a controlled hydrolysis mechanism that allows for the slow, in situ release of the reactive boronic acid, a feature that is critical for the efficiency and fidelity of modern cross-coupling reactions. For researchers in drug discovery, this reagent is not merely a stable equivalent but a superior tool, offering enhanced reliability and reproducibility in the synthesis of complex molecules bearing the valuable 5-methylthiophene scaffold.

References

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Figueroa, R. (2006). A general, mild, and efficient method for the hydrolysis of organotrifluoroborates to unveil organoboronic acids using silica gel and H₂O. Organic Letters, 8(4), 75-78. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

PubChem (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem (n.d.). (5-(4-Fluorophenyl)thiophen-2-yl)(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)methanone. National Center for Biotechnology Information. [Link]

-

PubChem (n.d.). (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 1-9. [Link]

-

ChemOrgChem (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

de L. K. M. Dutra, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

-

ChemBK (n.d.). This compound. ChemBK. [Link]

Sources

- 1. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

Foreword: Beyond Reagent Choice—The Central Role of Solubility in Synthesis

An In-Depth Technical Guide to the Solubility of Potassium Organotrifluoroborates in Organic Solvents

In modern organic synthesis, particularly within pharmaceutical and materials science, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally versatile and robust alternatives to boronic acids and their esters.[1][2] Their bench-top stability, tolerance to a wide array of functional groups, and predictable reactivity in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, have cemented their place in the synthetic chemist's toolbox.[3][4][5] However, the successful application of these powerful reagents hinges on a fundamental, yet often overlooked, physical property: their solubility.

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why these salts dissolve—or fail to dissolve—in various organic media. As researchers and drug development professionals, understanding the principles of solubility is not merely an academic exercise; it is a prerequisite for rational solvent selection, efficient reaction design, robust process scale-up, and effective purification. Herein, we will explore the theoretical underpinnings of R-BF₃K solubility, present a practical overview of their behavior in common organic solvents, and provide validated protocols for determining this critical parameter in your own laboratory.

Part 1: The Theoretical Framework of Solubility

The dissolution of an ionic salt like a potassium organotrifluoroborate is a thermodynamic process governed by the interplay between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).

The process can be visualized as an equilibrium between the solid state and the solvated ions. For a generic potassium organotrifluoroborate, K[RBF₃], this is:

K[RBF₃]₍ₛ₎ ⇌ K⁺₍ₛₒₗᵥ₎ + [RBF₃]⁻₍ₛₒₗᵥ₎

For dissolution to be favorable, the Gibbs free energy change (ΔG) for the process must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS).

Key Factors Influencing Solubility

-

The Solvent's Role (The Medium): The adage "like dissolves like" is paramount.

-

Polarity and Dielectric Constant: Polar solvents are effective at dissolving ionic salts because their molecular dipoles can orient around the K⁺ and [RBF₃]⁻ ions. This ion-dipole interaction is the primary driving force of solvation. Solvents with high dielectric constants are particularly adept at shielding the ions from each other, preventing them from recombining and precipitating out of solution. This explains the high solubility of R-BF₃K salts in polar solvents like DMSO, DMF, methanol, and acetone.[6]

-

Hydrogen Bonding: Protic solvents like methanol can hydrogen-bond with the fluorine atoms of the trifluoroborate anion, further enhancing solvation and solubility.

-

-

The Solute's Role (The R-BF₃K Salt):

-

The Organic Substituent (R): The nature of the organic group 'R' attached to the boron atom significantly modulates the overall polarity of the [RBF₃]⁻ anion. A nonpolar, bulky alkyl or aryl group will decrease the salt's affinity for highly polar solvents compared to a smaller, more polar substituent. For instance, some alkoxymethyltrifluoroborates exhibit surprisingly low solubility in common polar solvents like acetone and acetonitrile.[7]

-

The Counterion: While this guide focuses on potassium (K⁺) salts, it is crucial to recognize the counterion's role. Exchanging the small, hard potassium cation for a larger, more lipophilic cation like tetrabutylammonium (nBu₄N⁺) can dramatically increase the salt's solubility in less polar organic solvents such as dichloromethane.[8] This is a powerful strategy for reactions where traditional polar solvents are unsuitable.

-

Caption: Dissolution equilibrium of a potassium organotrifluoroborate salt.

Part 2: The Solubility Landscape: A Practical Guide

While precise quantitative solubility data is sparse in the literature, a general, qualitative understanding has been well-established through decades of synthetic application.

Qualitative Solubility Summary

The following table synthesizes observations from numerous chemical literature sources to provide a practical guide for solvent selection.

| Solvent | Type | Dielectric Constant (ε) | Potassium Phenyl-BF₃K[9] | Potassium Vinyl-BF₃K[10][11] | Potassium Alkyl-BF₃K[6] | Comments |

| DMSO | Polar Aprotic | 47.2 | Soluble | Soluble | Soluble | Excellent solvent for dissolving a wide range of R-BF₃K salts, but its high boiling point can complicate product isolation. |

| DMF | Polar Aprotic | 38.3 | Soluble | Soluble | Soluble | Similar to DMSO, a highly effective polar solvent.[6] |

| Methanol | Polar Protic | 32.7 | Soluble | Soluble | Soluble | Good general-purpose solvent. The protic nature can sometimes lead to competing protodeboronation, though R-BF₃K salts are generally robust.[6] |

| Acetone | Polar Aprotic | 20.7 | Soluble | Soluble | Generally Soluble | Very useful for purification, as many inorganic byproducts (e.g., KF, KHF₂) are insoluble in acetone.[6] Some derivatives like alkoxymethyl-BF₃K have low solubility.[7] |

| Acetonitrile | Polar Aprotic | 37.5 | Slightly Soluble | Soluble | Generally Soluble | A common solvent for reactions and purification. Solubility can be moderate, making it ideal for recrystallization.[9] |

| THF | Ethereal | 7.6 | Slightly Soluble | Slightly Soluble[12] | Slightly Soluble | Often used in co-solvent systems (e.g., THF/H₂O) for Suzuki-Miyaura couplings to help solubilize both the salt and the organic electrophile.[3][13] |

| Toluene | Nonpolar Aromatic | 2.4 | Insoluble | Insoluble | Insoluble | Generally a poor solvent for R-BF₃K salts. |

| Dichloromethane (DCM) | Halogenated | 9.1 | Insoluble | Insoluble | Insoluble | Poor solvent for the potassium salts, though the tetrabutylammonium counterparts show enhanced solubility.[8] |

| Diethyl Ether | Ethereal | 4.3 | Insoluble | Insoluble | Insoluble | Used as an anti-solvent to precipitate R-BF₃K salts from more polar solutions during purification.[9] |

| Hydrocarbons | Nonpolar | ~2.0 | Insoluble | Insoluble | Insoluble | Includes solvents like hexanes and heptane; completely unsuitable for dissolving these salts.[6] |

Part 3: Experimental Determination of Solubility

For process optimization and scale-up, a more rigorous, quantitative understanding of solubility is often required. Here, we present two validated protocols for use in a research or development setting. These protocols are designed as self-validating systems, emphasizing the achievement of equilibrium as the cornerstone of a trustworthy measurement.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen the solubility of a new R-BF₃K salt across a panel of solvents to identify candidates for reaction or recrystallization.

Methodology:

-

Preparation: Dispense 10 mg of the R-BF₃K salt into a series of labeled 1-dram vials.

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent. This corresponds to a concentration of 20 mg/mL.

-

Agitation: Vigorously vortex each vial for 60 seconds.

-

Observation: Observe the vials against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Slightly Soluble: The majority of the solid has dissolved, but some particulate matter remains, or the solution is hazy.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Causality Check: For any vial deemed "Soluble," add another 10 mg of solid. If it dissolves, the salt is highly soluble at that concentration. If it does not, the initial measurement was near the saturation point. This simple step helps validate the initial observation.

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

Objective: To accurately measure the saturation solubility of an R-BF₃K salt in a given solvent at a specific temperature.

Caption: Workflow for the quantitative determination of solubility.

Methodology:

-

System Preparation: Add an excess amount of the R-BF₃K salt to a known volume of the chosen solvent in a jacketed reaction vessel connected to a constant temperature bath. The key is to ensure a significant amount of undissolved solid remains visible.

-

Equilibration (Trustworthiness Pillar): Stir the slurry at a constant, controlled temperature (e.g., 25.0 °C) for a minimum of 24 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium. For robust validation, samples can be taken at 24h and 30h; identical results confirm that equilibrium has been achieved.

-

Phase Separation: Turn off the stirring and allow the solid to settle. Carefully draw off the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any fine particulates. This step is crucial to avoid artificially inflating the result.

-

Quantitative Transfer: Using a calibrated volumetric pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, dry flask.

-

Solute Isolation: Carefully remove the solvent under reduced pressure (rotary evaporator) and then dry the resulting solid residue to a constant weight in a vacuum oven at a temperature well below the compound's decomposition point.

-

Calculation:

-

Mass of residue (g) = (Weight of flask + residue) - (Weight of empty flask)

-

Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

-

This can be converted to other units, such as mol/L, using the molecular weight of the salt.

-

Part 4: Practical Implications in Synthesis

A clear understanding of solubility directly impacts synthetic strategy and outcomes.

Rational Selection of Reaction vs. Purification Solvents

The ideal solvent for a reaction is often different from the ideal solvent for purification.

-

For Reaction: A solvent (or co-solvent system) is chosen in which both the R-BF₃K salt and the coupling partner have sufficient solubility to ensure a reasonable reaction rate. This is why mixed systems like THF/water or dioxane/water are so common for Suzuki-Miyaura couplings; the water solubilizes the salt and base, while the organic solvent dissolves the electrophile.[3][7]

-

For Purification: A solvent is chosen in which the desired R-BF₃K product is highly soluble, while key impurities (like inorganic salts) are not. For example, crude R-BF₃K salts can be washed or recrystallized from acetone or acetonitrile to effectively remove process byproducts like KHF₂ or KF, which are insoluble in these media.[6][14] Conversely, a non-solvent like diethyl ether can be added to an acetone solution to force the precipitation of the purified product.[9]

Caption: Decision logic for selecting a solvent for reaction versus purification.

Conclusion

The solubility of potassium organotrifluoroborates is a nuanced yet predictable property dictated by the fundamental principles of intermolecular forces and thermodynamics. For the practicing scientist, a mastery of these principles transforms solvent selection from a trial-and-error process into a rational design parameter. By understanding how the structure of the R-BF₃K salt and the nature of the organic solvent interact, researchers can optimize reaction conditions, streamline purifications, and ultimately accelerate the discovery and development of novel molecules. The protocols and data presented herein provide a validated framework for leveraging the power of solubility to achieve more efficient, robust, and scalable chemical syntheses.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Potassium Vinyltrifluoroborate Technical Specifications & Applications. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

ChemBK. (2024). potassium methyltrifluoroborate. Retrieved from [Link]

-

Lloyd-Jones, G. C. (2010). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2759–2762. [Link]

-

Molander, G. A., & Dreher, S. D. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(19), 7487–7490. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Stefani, H. A., et al. (2010). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(32). [Link]

-

Vanderzee, C. E., & Quist, A. S. (1961). Enthalpy of Solution of Potassium Tetrafluoroborate in Water and in Aqueous Sodium Fluoride. Thermodynamic Properties of the Aqueous Tetrafluoroborate Anion and Potassium Tetrafluoroborate. Journal of Physical Chemistry, 65(1), 118-123. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

-

Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(13), 2329-2332. [Link]

-

Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Preparation of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

-

University of Hawai'i at Mānoa. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

May, P. M., & May, E. (2018). Thermodynamic properties and solubility of potassium fluoride in aqueous solutions at various temperatures. Journal of Chemical & Engineering Data, 63(8), 3048-3058. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [amp.chemicalbook.com]

- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Preparation of Potassium Aryltrifluoroborates from Boronic Acids

Abstract

This technical guide provides researchers, chemists, and drug development professionals with an in-depth understanding of the synthesis of potassium aryltrifluoroborates (KATs) from their corresponding boronic acids. Moving beyond a simple recitation of procedural steps, this document elucidates the fundamental chemical principles, practical advantages, and detailed experimental protocols underpinning this critical transformation. We will explore the rationale for converting boronic acids into these exceptionally stable and versatile reagents, detail the reaction mechanism, provide step-by-step synthetic protocols, and offer expert insights into process optimization and characterization.

The Strategic Imperative: Why Convert Boronic Acids to Potassium Aryltrifluoroborates?

In the landscape of modern organic synthesis, particularly in the high-stakes arena of pharmaceutical development, the reliability and robustness of chemical reagents are paramount. Boronic acids are celebrated pillars of C-C bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. Many boronic acids are prone to dehydration to form cyclic boroxine anhydrides, and can undergo protodeboronation, especially under challenging reaction conditions.[1][2] This instability complicates handling, storage, and accurate stoichiometry, leading to issues with reproducibility.

The conversion to potassium aryltrifluoroborates addresses these challenges directly, transforming a potentially fickle reagent into a dependable chemical tool. This strategic conversion is underpinned by several key advantages:

-

Exceptional Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2][3][4] This allows for long-term storage at ambient temperatures without degradation and eliminates the need for specialized inert-atmosphere handling techniques, streamlining experimental workflows.[2][5]

-

Ease of Handling and Purification: The conversion process itself often serves as an elegant purification step. Many KATs are sparingly soluble in the reaction medium and precipitate upon formation, allowing for simple isolation by filtration.[6] This physical property provides a distinct advantage over boronic acids, which can be challenging to purify.

-

Enhanced Performance in Catalysis: While appearing as a "protected" form, KATs are highly effective nucleophilic partners in a vast array of cross-coupling reactions.[7][8][9] In many Suzuki-Miyaura applications, the KAT is thought to undergo slow hydrolysis in situ to release the active boronic acid.[10][11] This slow-release mechanism can maintain a low concentration of the active boronic acid, minimizing undesirable side reactions like oxidative homocoupling and protodeboronation, thus leading to cleaner reactions and higher yields.[10]

The Core Chemistry: Mechanism of Trifluoroborate Formation

The transformation of an arylboronic acid into its corresponding potassium aryltrifluoroborate is a robust and high-yielding reaction. The key reagent that unlocked the widespread adoption of this method is potassium hydrogen difluoride (KHF₂) , as first efficiently demonstrated by Vedejs et al.[6][12]

The causality for using KHF₂ over simpler fluoride sources like KF is rooted in its ability to effectively displace the hydroxyl ligands of the trivalent boronic acid.[6] The reaction proceeds through a stepwise substitution of the -OH groups on the boron atom with fluoride ions, ultimately forming the stable, tetracoordinate trifluoroborate anion, which is stabilized by the potassium counterion.

The overall transformation can be represented as:

ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O

This process drives the equilibrium toward the formation of the highly stable and often crystalline trifluoroborate salt.

Caption: Conversion of Arylboronic Acid to Potassium Aryltrifluoroborate.

Field-Proven Methodologies: Experimental Protocols

Adherence to a well-defined protocol is essential for ensuring reproducibility and high yields. The following sections provide detailed, step-by-step methodologies for the synthesis and purification of potassium aryltrifluoroborates.

General Protocol: Synthesis from an Isolated Arylboronic Acid

This protocol is the most common and straightforward method, starting from a commercially available or previously synthesized boronic acid.

Materials and Equipment:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (2.0-3.0 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Dissolution: In the reaction flask, dissolve the arylboronic acid (1.0 equiv) in methanol. A typical concentration is 0.5 to 1.0 M.

-

Prepare KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction: While stirring the boronic acid solution at room temperature, add the aqueous KHF₂ solution dropwise. A precipitate often forms immediately or within a few minutes.[6]

-